3-Hexenyl-beta-glucopyranoside

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

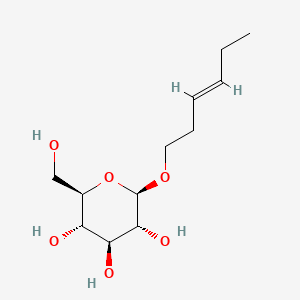

3-Hexenyl-beta-glucopyranoside is a naturally occurring glycoside found in various plants. It is known for its role in plant defense mechanisms and its contribution to the aroma of certain teas. The compound consists of a hexenyl group attached to a beta-glucopyranoside moiety, making it a significant subject of study in both plant biology and chemistry.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hexenyl-beta-glucopyranoside typically involves the glycosylation of 3-hexenol with a suitable glucosyl donor. One common method is the Koenigs-Knorr reaction, which uses silver carbonate as a catalyst and acetobromoglucose as the glucosyl donor. The reaction is carried out in an anhydrous solvent such as dichloromethane at low temperatures to ensure high yield and selectivity.

Industrial Production Methods: Industrial production of this compound often involves enzymatic synthesis due to its specificity and mild reaction conditions. Enzymes such as glycosyltransferases are employed to catalyze the transfer of glucose from a donor molecule to 3-hexenol. This method is preferred for large-scale production as it is environmentally friendly and produces fewer by-products.

化学反应分析

Types of Reactions: 3-Hexenyl-beta-glucopyranoside undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.

Common Reagents and Conditions:

Hydrolysis: Acidic or enzymatic hydrolysis can break the glycosidic bond, yielding 3-hexenol and glucose. Acidic hydrolysis typically uses dilute hydrochloric acid at elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate can oxidize the hexenyl group to form corresponding aldehydes or carboxylic acids.

Glycosylation: Glycosylation reactions often use glycosyl donors like acetobromoglucose in the presence of catalysts such as silver carbonate.

Major Products Formed:

Hydrolysis: 3-Hexenol and glucose.

Oxidation: Aldehydes or carboxylic acids depending on the extent of oxidation.

Glycosylation: Various glycosides depending on the glycosyl donor used.

科学研究应用

Anticancer Activity

Recent studies have highlighted the cytotoxic properties of 3-hexenyl-beta-glucopyranoside against pancreatic cancer cells.

Case Study: Cytotoxicity in Panc1 Cells

A study published in January 2025 demonstrated that treatment with 10 µM of this compound significantly induced apoptosis in Panc1 pancreatic cancer cells. The findings are summarized in the following table:

| Treatment | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |

|---|---|---|---|

| Control | 0.47 | 0.28 | 1.86 |

| This compound | 26.15 | 9.85 | 41.52 |

The compound was shown to upregulate pro-apoptotic genes such as caspase-3 and Bax while downregulating the anti-apoptotic gene Bcl-2 , indicating its mechanism of inducing cell death through apoptosis .

Plant Defense Mechanisms

This compound has also been implicated in enhancing plant defense against pathogens.

Case Study: Induction of Defense Responses

In a study focusing on wheat seedlings, exposure to this compound enhanced resistance against the fungus Fusarium graminearum. The compound was found to modulate the phenylpropanoid pathway, which is crucial for plant defense responses .

The following table summarizes the effects of treatment on gene expression related to defense mechanisms:

| Treatment | Gene Expression (Fold Change) |

|---|---|

| Control | 1 |

| Z-3-HAC + Fg Treatment | Upregulated significantly |

This suggests that the compound plays a role in activating oxidative stress responses and reinforcing cell walls, thereby improving resistance to biotic stressors .

Aroma and Flavor Enhancement

In addition to its medicinal properties, this compound is recognized for its contribution to aroma profiles in various plants.

Case Study: Aroma Precursors in Tea

Research has indicated that this compound acts as a precursor for volatile aroma compounds during tea processing. Its presence in tea leaves does not diminish during oolong tea manufacturing, suggesting its stability and potential role in flavor enhancement .

作用机制

The mechanism of action of 3-Hexenyl-beta-glucopyranoside in biological systems involves its hydrolysis to release 3-hexenol, which acts as a signaling molecule in plants. In cancer cells, it induces apoptosis by upregulating apoptotic genes such as Caspase 3 and Bax while downregulating anti-apoptotic genes like Bcl-2 . This leads to cell cycle arrest and programmed cell death.

相似化合物的比较

3-Hexenyl-alpha-glucopyranoside: Similar structure but with an alpha-glucosidic linkage.

3-Hexenyl-beta-galactopyranoside: Similar structure but with a galactose moiety instead of glucose.

3-Hexenyl-beta-xylopyranoside: Similar structure but with a xylose moiety.

Uniqueness: 3-Hexenyl-beta-glucopyranoside is unique due to its specific beta-glucosidic linkage, which influences its hydrolysis rate and biological activity. Its role in plant defense and potential anticancer properties also distinguish it from other similar compounds.

生物活性

3-Hexenyl-beta-glucopyranoside (C12H22O6) is a glycoside compound notable for its diverse biological activities, particularly in plant defense mechanisms and potential therapeutic applications. This article synthesizes current research findings, case studies, and comparative analyses to provide a comprehensive overview of its biological activity.

This compound features a beta-glucosidic linkage that influences its hydrolysis and biological activity. Upon hydrolysis, it releases 3-hexenol, a compound recognized for its role as a signaling molecule in plants, particularly in response to herbivore attacks. The mechanism of action involves the induction of apoptosis in cancer cells through the modulation of apoptotic gene expression.

Hydrolysis Products

- Products : 3-Hexenol and glucose.

- Conditions : Typically hydrolyzed under acidic conditions or enzymatically.

Anticancer Properties

Recent studies have highlighted the compound's significant cytotoxic effects against pancreatic cancer cells (Panc1). The IC50 value for this compound was found to be 7.6 µM, demonstrating higher potency compared to other compounds like gallic acid (IC50 = 21.8 µM) and pyrogallol (IC50 = 198.2 µM) .

Mechanism :

- Induces apoptosis by upregulating pro-apoptotic genes (Caspase 3, Bax) and downregulating anti-apoptotic genes (Bcl-2) .

Plant Defense Mechanisms

In plants, this compound acts as a defense compound against pathogens and herbivores. It has been shown to enhance resistance in various plant species by priming defense responses.

- Case Study : Priming wheat with green leaf volatiles, including Z-3-hexenyl acetate, led to enhanced defense against Fusarium graminearum, resulting in reduced fungal growth .

Comparative Analysis with Similar Compounds

| Compound | Linkage Type | IC50 (µM) | Biological Activity |

|---|---|---|---|

| This compound | Beta-glucosidic | 7.6 | Anticancer activity against Panc1 cells |

| 3-Hexenyl-alpha-glucopyranoside | Alpha-glucosidic | Not specified | Similar structure; less studied |

| 3-Hexenyl-beta-galactopyranoside | Beta-galactosidic | Not specified | Similar structure; potential for different activities |

| Z-3-Hexenyl acetate | Ester | Not applicable | Plant signaling; attracts herbivores |

Applications in Research and Industry

- Agricultural Use : Utilized in studying plant defense mechanisms and developing pest-resistant crop varieties.

- Pharmaceutical Potential : Investigated for its anticancer properties and potential use in therapeutic formulations.

- Flavor and Fragrance Industry : Its pleasant aroma makes it valuable in flavoring agents for teas and other products .

属性

CAS 编号 |

95632-87-4 |

|---|---|

分子式 |

C12H22O6 |

分子量 |

262.30 g/mol |

IUPAC 名称 |

(2R,3R,4S,5S,6R)-2-[(Z)-hex-3-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C12H22O6/c1-2-3-4-5-6-17-12-11(16)10(15)9(14)8(7-13)18-12/h3-4,8-16H,2,5-7H2,1H3/b4-3-/t8-,9-,10+,11-,12-/m1/s1 |

InChI 键 |

OZIPFYKAIOOVEJ-ODWUMMNUSA-N |

SMILES |

CCC=CCCOC1C(C(C(C(O1)CO)O)O)O |

手性 SMILES |

CC/C=C\CCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

规范 SMILES |

CCC=CCCOC1C(C(C(C(O1)CO)O)O)O |

同义词 |

3-hexenyl-beta-D-glucopyranoside 3-hexenyl-beta-glucopyranoside |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。